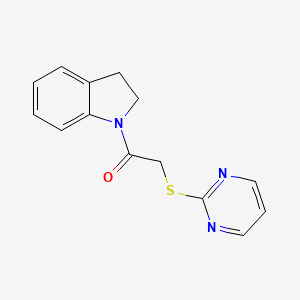

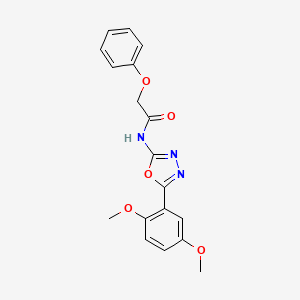

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in different applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone derivatives have been studied for their antimicrobial activities. Compounds synthesized from indole and chloroacetylchloride, including the title compound, have been tested against various microbial strains. The derivatives exhibited significant antimicrobial activity, offering potential as new agents in combating bacterial and fungal infections (Letters in Applied NanoBioScience, 2020). Another study synthesized pyrimidino derivatives, including 1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone, assessing their antimicrobial activity. The compounds showed synergism in antimicrobial effects when indole and benzene nuclei were combined in a single molecule (Pharmaceutical Chemistry Journal, 2017).

Anticancer and Anti-inflammatory Properties

Compounds synthesized from indole and its derivatives have shown promising results in anticancer and anti-inflammatory applications. For instance, indole-based derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model, demonstrating potential in treating inflammation-related conditions (Current drug discovery technologies, 2022). In the context of cancer research, indole derivatives were synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some compounds exhibited excellent anti-proliferative activities, highlighting their potential as anticancer agents (Molecules, 2022).

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Inhibitors based on the 1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone scaffold have shown potent activity in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), an important target in various diseases. One study identified a derivative as a promising RIPK1 inhibitor, which efficiently protected cells from necroptosis and exhibited excellent antimetastasis activity in tumor models (Journal of medicinal chemistry, 2018).

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13(10-19-14-15-7-3-8-16-14)17-9-6-11-4-1-2-5-12(11)17/h1-5,7-8H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWKXQYGHPLIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)

![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)